molecular formula C14H15NO2 B3163492 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid CAS No. 884001-35-8

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Cat. No.: B3163492
CAS No.: 884001-35-8
M. Wt: 229.27 g/mol
InChI Key: UANBDJDZJQTPIW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid is an organic compound with the molecular formula C13H15NO2 It features a benzoic acid moiety substituted with a 2,5-dimethyl-pyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method is the Paal-Knorr reaction, where 2,5-hexanedione reacts with aniline in the presence of an acid catalyst to form the pyrrole ring . The resulting pyrrole derivative can then be further functionalized to introduce the benzoic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Paal-Knorr reaction or similar synthetic routes to ensure high yield and purity. Factors such as solvent choice, temperature, and catalyst concentration would be critical in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions.

    Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction of the benzoic acid group yields benzyl alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the electrophile used.

Scientific Research Applications

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to modulate specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid is unique due to its specific combination of a benzoic acid moiety and a 2,5-dimethyl-pyrrole group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-6-7-11(2)15(10)9-12-4-3-5-13(8-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBDJDZJQTPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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